

# An In-depth Technical Guide to 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Methoxy-2-(o-tolyl)ethanamine

Cat. No.: B3401910 Get Quote

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) is a controlled substance in many jurisdictions. The synthesis, possession, and distribution of this compound may be illegal. All activities involving this substance should be conducted in strict compliance with local laws and regulations, and under the appropriate licenses and safety protocols.

### **Abstract**

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a synthetic psychedelic of the 2C family. Initially synthesized in 1974 by Alexander Shulgin, 2C-B has a rich history of use in both therapeutic and recreational contexts.[1][2] This document details its mechanism of action, focusing on its interaction with serotonergic receptors, and provides a summary of its pharmacokinetic and pharmacodynamic properties. Furthermore, this guide includes detailed experimental protocols for its chemical synthesis, as well as for key in vitro assays essential for its pharmacological characterization. Quantitative data are presented in tabular format for ease of reference, and key processes are visualized using diagrams generated with Graphviz.

### **Discovery and History**

### Foundational & Exploratory





4-Bromo-2,5-dimethoxyphenethylamine, commonly known as 2C-B, was first synthesized by the American chemist Alexander Shulgin in 1974 from 2,5-dimethoxybenzaldehyde.[1][3][4] Shulgin's work on phenethylamines, extensively documented in his book "PiHKAL (Phenethylamines I Have Known and Loved)," aimed to explore the structure-activity relationships of psychedelic compounds.[4][5][6]

Initially, 2C-B was explored by the psychiatric community as a potential aid in psychotherapy due to its reported ability to induce a state of enhanced sensory perception and emotional openness with fewer introspective demands compared to other classic psychedelics.[1][7] However, its use in a therapeutic setting was short-lived, partly due to its notable gastrointestinal side effects and a perceived lack of the profound empathogenic effects associated with compounds like MDMA.[1][8]

In the 1980s and early 1990s, 2C-B was commercially and legally sold under various trade names, including "Erox," "Nexus," "Venus," and "Performax," and was often marketed as an aphrodisiac.[1][8][9][10] Its popularity as a recreational substance grew, particularly in the rave and club scenes, where it was sometimes sold as a substitute for MDMA ("ecstasy").[8][10] The increasing recreational use led to its legal control. In the United States, 2C-B was placed on Schedule I of the Controlled Substances Act in 1995 by the Drug Enforcement Administration (DEA).[2][8] It is now a controlled substance in many countries worldwide, classified under Schedule II of the United Nations Convention on Psychotropic Substances.[1]

## **Physicochemical Properties**

The physicochemical properties of 2C-B are summarized in the table below. This data is essential for its handling, formulation, and for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.



| Property                   | Value                                                                                                                  | Source |  |
|----------------------------|------------------------------------------------------------------------------------------------------------------------|--------|--|
| IUPAC Name                 | 2-(4-Bromo-2,5-<br>dimethoxyphenyl)ethanamine                                                                          | [1]    |  |
| Molecular Formula          | C10H14BrNO2                                                                                                            | [1]    |  |
| Molar Mass                 | 260.131 g⋅mol <sup>-1</sup>                                                                                            | [1]    |  |
| CAS Number                 | 66142-81-2 (base) [1]                                                                                                  |        |  |
| 56281-37-9 (hydrochloride) | [11]                                                                                                                   |        |  |
| Melting Point (°C)         | 237-239 (hydrochloride)                                                                                                | [11]   |  |
| Solubility (HCl salt)      | Slightly soluble in acetone,<br>soluble in chloroform, insoluble<br>in ether, soluble in methanol,<br>soluble in water | [11]   |  |
| λmax                       | 296 nm                                                                                                                 | [12]   |  |

## **Synthesis**

The synthesis of 2C-B, as described by Alexander Shulgin in PiHKAL, starts from 2,5-dimethoxybenzaldehyde. The general workflow involves a Henry reaction to form the nitrostyrene, followed by reduction to the corresponding phenethylamine, and subsequent bromination.

## **Synthesis Workflow**





Click to download full resolution via product page

Caption: Synthesis workflow for 2C-B Hydrochloride.



### **Experimental Protocol: Synthesis of 2C-B Hydrochloride**

The following protocol is an adaptation of the synthesis described by Alexander Shulgin.

Step 1: Synthesis of 2,5-Dimethoxy-β-nitrostyrene

- To a solution of 2,5-dimethoxybenzaldehyde (24.9 g, 0.15 mol) in 150 mL of isopropanol, add nitromethane (10 g, 0.16 mol) and ethylenediammonium acetate (2.7 g, 15 mmol).
- Gently heat the mixture until all solids dissolve.
- Allow the solution to stand at room temperature for 24 hours, then transfer to a refrigerator for an additional 24 hours.
- Collect the resulting orange crystalline precipitate by filtration, wash with cold isopropanol, and air dry. This yields 2,5-dimethoxy-β-nitrostyrene.[13]

Step 2: Synthesis of 2,5-Dimethoxyphenethylamine (2C-H)

- Prepare a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF)
  under an inert atmosphere.
- Slowly add a solution of 2,5-dimethoxy-β-nitrostyrene in anhydrous THF to the LAH suspension with stirring.
- After the addition is complete, reflux the mixture for several hours to ensure complete reduction.
- Cool the reaction mixture and cautiously quench the excess LAH by the sequential addition of water and a sodium hydroxide solution.
- Filter the resulting aluminum salts and wash the filter cake with THF.
- Remove the solvent from the filtrate under reduced pressure to yield 2,5dimethoxyphenethylamine (2C-H) as an oil.[13]

Step 3: Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)



- Dissolve the 2C-H oil in glacial acetic acid.
- Slowly add a solution of bromine in glacial acetic acid to the 2C-H solution with stirring.
- After the addition is complete, stir the mixture for a period to allow for complete bromination.
- The product, 2C-B hydrobromide, may precipitate from the solution.

### Step 4: Conversion to 2C-B Hydrochloride

- Dissolve the crude 2C-B hydrobromide in a mixture of glacial acetic acid and water.
- Add concentrated hydrochloric acid to the solution.
- The 2C-B hydrochloride will precipitate as a crystalline solid.
- Collect the solid by filtration, wash with water, then with ether, and air dry to yield 2C-B hydrochloride.[13]

## Pharmacology Mechanism of Action

The psychedelic effects of 2C-B are primarily mediated by its interaction with the central nervous system, particularly the serotonergic system. It acts as a partial agonist at the serotonin 5-HT<sub>2a</sub> and 5-HT<sub>2c</sub> receptors.[1][14][15] There are some conflicting reports in the literature, with some studies suggesting it may also act as a 5-HT<sub>2a</sub> receptor antagonist under certain experimental conditions.[13][14][15][16] The 5-HT<sub>2a</sub> receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq/11 signaling pathway.[1][17]

### **Signaling Pathway**

The activation of the 5-HT<sub>2a</sub> receptor by an agonist like 2C-B initiates an intracellular signaling cascade. This pathway is crucial for the psychoactive effects of serotonergic psychedelics.





Click to download full resolution via product page

Caption: 5-HT<sub>2a</sub> receptor signaling pathway activated by 2C-B.



This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).[17] IP<sub>3</sub> stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1][18] These downstream events are thought to modulate neuronal excitability and synaptic plasticity, contributing to the perceptual and cognitive alterations characteristic of the psychedelic experience.

### **Pharmacokinetics and Pharmacodynamics**

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of 2C-B.

Table 1: Pharmacokinetic Parameters of 2C-B

| Parameter                           | Value                                                                   | Notes                                                        |  |
|-------------------------------------|-------------------------------------------------------------------------|--------------------------------------------------------------|--|
| Route of Administration             | Oral, Insufflation, Rectal                                              | [1]                                                          |  |
| Oral Dose Range                     | 12 - 24 mg                                                              | 2 - 24 mg As per Shulgin's PiHKAL.[1]                        |  |
| Onset of Action (Oral)              | 20 - 90 minutes                                                         | [1]                                                          |  |
| Duration of Action (Oral)           | 2 - 8 hours                                                             | [1]                                                          |  |
| Peak Plasma Concentration<br>(Cmax) | 5.4 ± 1.7 ng/mL                                                         | After a 30 mg oral dose.[1]                                  |  |
| Time to Peak (Tmax)                 | 2.3 ± 1.0 hours                                                         | After a 30 mg oral dose.[1]                                  |  |
| Elimination Half-life               | 1.2 - 2.5 hours                                                         | [1]                                                          |  |
| Metabolism                          | Primarily by monoamine oxidase (MAO-A and MAO-B) and CYP450 enzymes.[1] | Deamination and demethylation are key metabolic pathways.[1] |  |
| Metabolites                         | BDMPE, BDMPAA, BDMBA                                                    | [1]                                                          |  |
| Excretion                           | Urine                                                                   | [1]                                                          |  |

Table 2: Receptor Binding and Functional Activity of 2C-B



| Receptor            | Assay Type                            | Value                            | Notes |
|---------------------|---------------------------------------|----------------------------------|-------|
| 5-HT <sub>2a</sub>  | β-arrestin2<br>recruitment            | EC <sub>50</sub> = 9.03 nM       | [19]  |
| 5-HT <sub>2a</sub>  | β-arrestin2<br>recruitment            | Efficacy = 89.0% (vs<br>LSD)     | [19]  |
| 5-HT <sub>2</sub> C | Arachidonic acid release              | pEC50 = 6.8                      | [12]  |
| 5-HT <sub>2a</sub>  | Antagonist activity (Xenopus oocytes) | Potency ~30-fold lower than 2C-I | [16]  |

## Experimental Protocols for In Vitro Assays 5-HT<sub>2a</sub> Receptor Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., 2C-B) for the 5-HT<sub>2a</sub> receptor.

#### Materials:

- Cell membranes from a cell line stably expressing human 5-HT<sub>2a</sub> receptors (e.g., CHO-K1 cells).[7][20]
- Radioligand: [3H]ketanserin.[14][15]
- Non-specific binding control: Mianserin or another suitable 5-HT<sub>2a</sub> antagonist.
- Assay buffer (e.g., HEPES buffer, pH 7.4).[14]
- Test compound (2C-B) at various concentrations.
- 96-well microfilter plates (e.g., GF/B or GF/C).[14][15]
- Scintillation cocktail.
- Microplate scintillation counter.



### Procedure:

- Prepare a dilution series of the test compound (2C-B) in the assay buffer.
- In a 96-well plate, add the cell membrane preparation, the radioligand ([3H]ketanserin) at a fixed concentration (typically near its Kd value), and the test compound at varying concentrations.
- For determining total binding, add assay buffer instead of the test compound.
- For determining non-specific binding, add a high concentration of the non-specific binding control (e.g., mianserin).
- Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Terminate the binding reaction by rapid filtration through the microfilter plate using a cell harvester.
- Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
- Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
- Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
- Analyze the data using non-linear regression to determine the IC<sub>50</sub> value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.[20]

### Phospholipase C (PLC) Functional Assay

This assay measures the functional activity of 2C-B at the 5-HT<sub>2a</sub> receptor by quantifying the production of inositol phosphates, a downstream product of PLC activation.

#### Materials:

A cell line expressing the human 5-HT<sub>2a</sub> receptor.



- [3H]myo-inositol for radiolabeling.
- Assay medium (e.g., DMEM/F12).
- LiCl solution.
- Test compound (2C-B) at various concentrations.
- Quenching solution (e.g., trichloroacetic acid).
- Anion exchange chromatography columns.
- Scintillation cocktail and counter.

#### Procedure:

- Seed the cells in a multi-well plate and allow them to attach overnight.
- Label the cells with [3H]myo-inositol in an inositol-free medium for 24-48 hours.
- Wash the cells and pre-incubate them with assay medium containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
- Add the test compound (2C-B) at various concentrations and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
- Terminate the reaction by adding a quenching solution (e.g., ice-cold trichloroacetic acid).
- Neutralize the samples and apply them to anion exchange columns.
- Wash the columns to remove free [3H]myo-inositol.
- Elute the total [<sup>3</sup>H]inositol phosphates with a suitable eluent (e.g., ammonium formate/formic acid).
- Quantify the radioactivity in the eluates using liquid scintillation counting.
- Plot the amount of [3H]inositol phosphates produced against the concentration of the test compound and analyze the data using non-linear regression to determine the EC50 and



Emax values.

## Conclusion

4-Bromo-2,5-dimethoxyphenethylamine (2C-B) is a classic psychedelic phenethylamine with a well-documented history and a reasonably well-understood mechanism of action centered on the serotonergic system, particularly the 5-HT<sub>2a</sub> and 5-HT<sub>2</sub>c receptors. Its synthesis, pioneered by Alexander Shulgin, is achievable through standard organic chemistry techniques. The pharmacological characterization of 2C-B and its analogs relies on established in vitro assays, such as receptor binding and functional assays, which are crucial for understanding their therapeutic potential and structure-activity relationships. This guide provides a foundational resource for researchers and scientists interested in the study of serotonergic psychedelics. Further research is warranted to fully elucidate the complex pharmacology of 2C-B and to explore its potential therapeutic applications in a controlled and scientific setting.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 5-HT2A receptor Wikipedia [en.wikipedia.org]
- 2. 2C-B Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 2C-B, Understanding the "Love Child" of Alexander and Ann Shulgin [psychedelics.com]
- 5. PiHKAL Wikipedia [en.wikipedia.org]
- 6. PIHKAL/TIHKAL [ucl.ac.uk]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Determination of phospholipase C activity in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]







- 11. swgdrug.org [swgdrug.org]
- 12. caymanchem.com [caymanchem.com]
- 13. Successful 2C-B Syntheses [chemistry.mdma.ch]
- 14. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 15. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
- 17. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 18. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways Serotonin Receptors in Neurobiology NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. βk-2C-B Wikipedia [en.wikipedia.org]
- 20. 5-HT2A receptor binding assay [bio-protocol.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3401910#discovery-and-history-of-2-methoxy-2-o-tolyl-ethanamine]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com